N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide
Description
N-(2,6-Difluorophenyl)-2-phenylmorpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring substituted with a carboxamide group at the 4-position. The carboxamide nitrogen is attached to a 2,6-difluorophenyl aromatic ring, while the 2-position of the morpholine ring is substituted with a phenyl group. This structure confers a combination of lipophilicity (from the fluorinated and phenyl substituents) and hydrogen-bonding capacity (from the carboxamide and morpholine oxygen) . Such properties make it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-13-7-4-8-14(19)16(13)20-17(22)21-9-10-23-15(11-21)12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUDASYQAHKTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=C(C=CC=C2F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl group and the morpholine ring. One common approach is the reaction of 2,6-difluorophenol with phenyl isocyanate to form the difluorophenyl isocyanate intermediate. This intermediate is then reacted with phenylmorpholine-4-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,6-difluorophenyl)-2-phenylmorpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-(2-Aminoethyl)-4-morpholinecarboxamide ethanedioate
Structure: This compound shares the morpholinecarboxamide core but substitutes the 2,6-difluorophenyl group with a 2-aminoethyl moiety, which is further complexed with ethanedioate (oxalate) . Key Differences:
- Substituent Effects: The aminoethyl group introduces a positively charged amine at physiological pH, enhancing water solubility compared to the lipophilic 2,6-difluorophenyl group in the target compound.
- Pharmacokinetics: The oxalate salt may improve bioavailability by increasing crystallinity and stability, whereas the target compound’s fluorinated aromatic system likely enhances membrane permeability. Functional Implications: The aminoethyl variant may target intracellular enzymes (e.g., kinases), while the fluorinated analog could exhibit greater CNS penetration due to higher logP .
N-(2,6-Dimethylphenyl)thiourea
Structure : Features a 2,6-dimethylphenyl group attached to a thiourea (–NH–C(=S)–NH–) moiety .
Key Differences :
- Functional Group: Thiourea provides stronger hydrogen-bond donor capacity (thioamide vs. carboxamide) but lacks the morpholine ring’s conformational rigidity.
- Functional Implications: The thiourea derivative may exhibit stronger inhibition of metalloenzymes (e.g., carbonic anhydrase), whereas the target compound’s carboxamide and morpholine oxygen could favor interactions with proteases or GPCRs .
Sulfonamide Derivatives with Morpholine Moieties
Structure : Compounds such as those in feature sulfonamide (–SO₂–NH–) groups linked to morpholine-containing heterocycles .
Key Differences :
- Acidity : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), influencing ionization state and binding to basic residues in biological targets.
- Substituent Diversity : Additional groups like bromo, methoxy, and methyl in these derivatives may confer distinct steric and electronic profiles compared to the target compound’s fluorinated and phenyl groups.
Functional Implications : Sulfonamide-morpholine hybrids are often explored as kinase inhibitors or antimicrobials, whereas the target compound’s carboxamide may favor protease inhibition .
Complex β-Lactam Analogs (Pharmacopeial Forum)
Structure: The compounds listed in , such as (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, contain bicyclic β-lactam cores with carboxamide and amino acid side chains . Key Differences:
- Structural Complexity: The β-lactam ring and amino acid substituents suggest antibiotic activity (e.g., penicillin derivatives), contrasting with the simpler morpholine-carboxamide scaffold.
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